molecular formula C18H23N3O3 B5166276 5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione

5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione

Cat. No.: B5166276
M. Wt: 329.4 g/mol
InChI Key: BNOVDRFCAHWURK-UHFFFAOYSA-N
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Description

5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids like DNA and RNA. This specific compound features a pyrimidine ring substituted with a butyliminomethyl group, a hydroxy group, and a trimethylphenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-trimethylbenzaldehyde with butylamine to form the corresponding Schiff base. This intermediate is then reacted with a suitable pyrimidine precursor under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it could inhibit protein kinases, which are crucial for cell signaling and growth, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(Butyliminomethyl)-6-hydroxy-1-phenylpyrimidine-2,4-dione: Similar structure but lacks the trimethyl groups on the phenyl ring.

    5-(Butyliminomethyl)-6-hydroxy-1-(2,4-dimethylphenyl)pyrimidine-2,4-dione: Similar structure with fewer methyl groups on the phenyl ring.

    5-(Butyliminomethyl)-6-hydroxy-1-(2,6-dimethylphenyl)pyrimidine-2,4-dione: Similar structure with different methyl group positions on the phenyl ring.

Uniqueness

The presence of the 2,4,6-trimethylphenyl group in 5-(Butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione makes it unique compared to its analogs. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for specific applications.

Properties

IUPAC Name

5-(butyliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-6-7-19-10-14-16(22)20-18(24)21(17(14)23)15-12(3)8-11(2)9-13(15)4/h8-10,23H,5-7H2,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVDRFCAHWURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=CC1=C(N(C(=O)NC1=O)C2=C(C=C(C=C2C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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